

saxagliptin analytical method validation per FDA guidelines

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Compound Focus: Saxagliptin Hydrate

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FDA Validation Guidelines & Saxagliptin Method Performance

The U.S. Food and Drug Administration (FDA) provides guidance for validating bioanalytical methods. The following table summarizes the core validation parameters based on FDA guidance and data from a specific HPLC method for simultaneously estimating Saxagliptin and Dapagliflozin in human plasma [1] [2] [3].

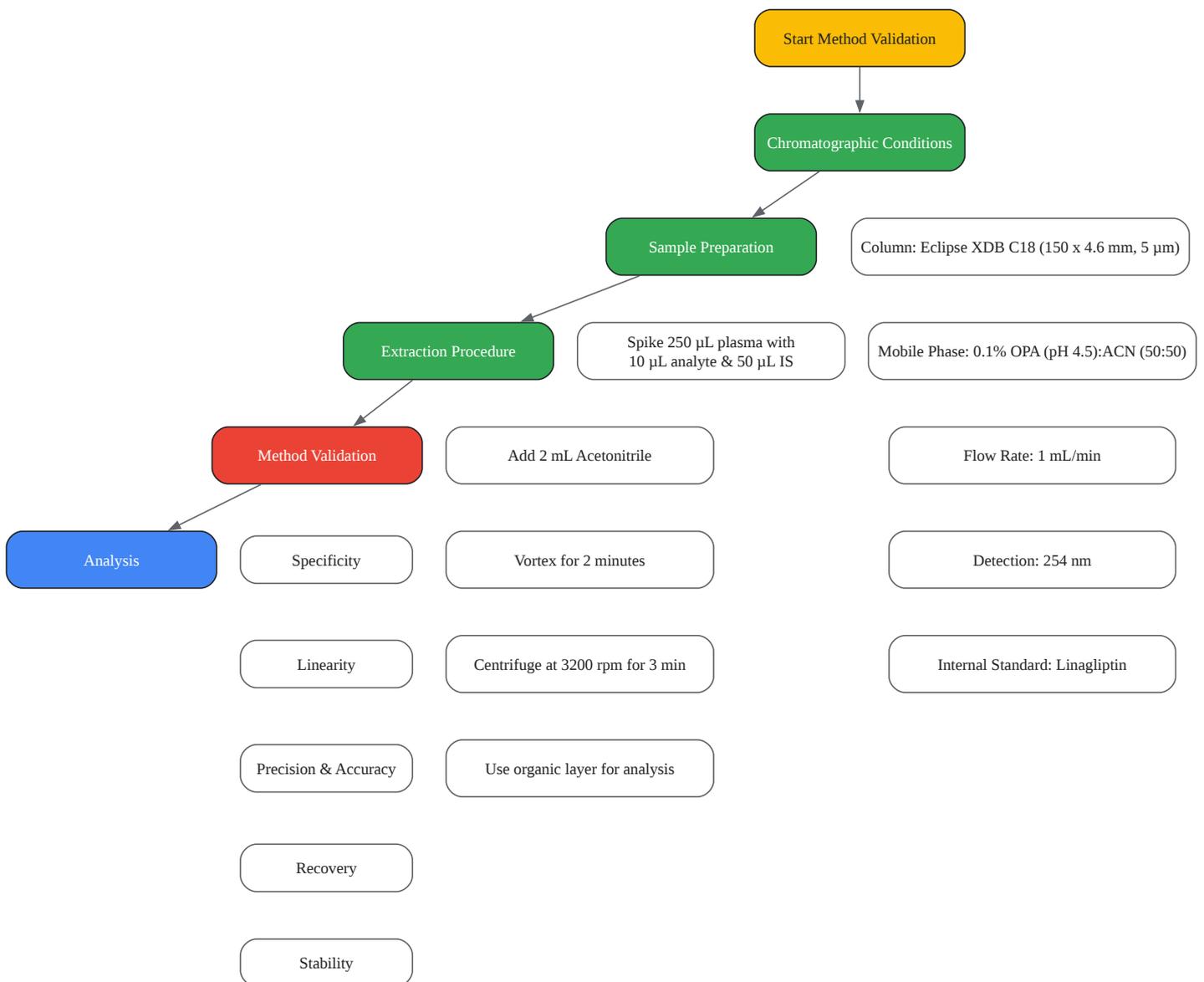
| Validation Parameter | FDA Guideline Requirements (Summary) | Experimental Data from Saxagliptin/Dapagliflozin HPLC Method [1] |
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| **Linearity & Range** | The calibration curve should demonstrate a linear relationship between concentration and response. The specified range must be validated [2]. | **Saxagliptin:** 0.01 - 0.50 µg/mL **Dapagliflozin:** 0.05 - 2.00 µg/mL | **Correlation Coefficient (r):** 0.998 for both. | | **Precision** | Measures the closeness of repeated individual measurements. Expressed as relative standard deviation (% CV) [2]. | Intra-day and inter-day precision at LLOQ level for six replicates were within predefined limits. | | **Accuracy** | Closeness of the mean test results to the true value of the analyte. Expressed as % mean accuracy [2]. | Accuracy at LLOQ level for six replicates was within predefined limits. | | **Specificity** | Ability to unequivocally assess the analyte in the presence of other components like the matrix [2]. | No interference from human plasma components was observed. Peaks were well-separated. | | **Sensitivity** | The Lowest Limit of Quantification

(LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision [1] [2]. | **Saxagliptin LLOQ:** 0.01 µg/mL **Dapagliflozin LLOQ:** 0.05 µg/mL | | **Stability** | Evaluation of analyte stability under specific conditions (e.g., freeze-thaw, benchtop, long-term) [1]. | Analytes were stable in human plasma at -28°C for 37 days. Stable through three freeze-thaw cycles and at room temperature for 24 hours. |

Experimental Protocol: HPLC Method for Saxagliptin in Plasma

The following workflow details the specific experimental method used for the simultaneous estimation of Saxagliptin and Dapagliflozin, which was fully validated per FDA guidelines [1].



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The experimental workflow for this HPLC method involves several key stages [1]:

- **Chromatographic Conditions:** The separation uses an isocratic elution with a C18 column and a mobile phase of 0.1% ortho-phosphoric acid and acetonitrile.
- **Sample Preparation:** Calibration standards are prepared by spiking drug-free human plasma with working standard solutions of the analytes and the internal standard (Linagliptin).
- **Extraction Procedure:** Plasma samples are processed using a simple protein precipitation technique with acetonitrile, followed by vortexing and centrifugation to obtain a clean organic layer for injection.

Key Considerations for Method Validation

- **Guidance Documents:** For comprehensive regulatory requirements, you should consult the official FDA guidance: "**M10 Bioanalytical Method Validation and Study Sample Analysis**" (November 2022) [2]. This document harmonizes regulatory expectations and supersedes earlier drafts.
- **Method Selectivity:** The described HPLC method is specific for the simultaneous analysis of Saxagliptin and Dapagliflozin in plasma [1]. Other techniques like UV-Visible spectrophotometry exist for estimating Saxagliptin alone in active pharmaceutical ingredients, but these are generally less specific and not suitable for complex biological matrices [4].
- **Stability Profiles:** The method demonstrated that Saxagliptin is stable in plasma under various conditions, which is a critical parameter for handling real clinical study samples [1].

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References

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